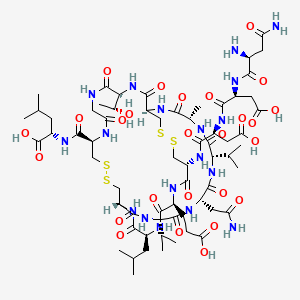

Uroguanylin (human)

Description

Properties

IUPAC Name |

(2S)-2-[[(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-10-(2-amino-2-oxoethyl)-25-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]propanoyl]amino]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H102N18O26S4/c1-24(2)13-32-53(96)79-40-23-112-109-20-37(57(100)76-36(64(107)108)14-25(3)4)70-43(86)19-68-61(104)49(29(10)83)82-60(103)39(77-50(93)28(9)69-62(105)47(26(5)6)80-56(99)33(16-42(67)85)75-63(106)48(27(7)8)81-59(40)102)22-111-110-21-38(58(101)71-31(52(95)73-32)11-12-44(87)88)78-55(98)35(18-46(91)92)74-54(97)34(17-45(89)90)72-51(94)30(65)15-41(66)84/h24-40,47-49,83H,11-23,65H2,1-10H3,(H2,66,84)(H2,67,85)(H,68,104)(H,69,105)(H,70,86)(H,71,101)(H,72,94)(H,73,95)(H,74,97)(H,75,106)(H,76,100)(H,77,93)(H,78,98)(H,79,96)(H,80,99)(H,81,102)(H,82,103)(H,87,88)(H,89,90)(H,91,92)(H,107,108)/t28-,29+,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZRYOAXGUCZMI-HWMZBCIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H102N18O26S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745574 | |

| Record name | PUBCHEM_71308576 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1667.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154525-25-4 | |

| Record name | PUBCHEM_71308576 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Uroguanylin Signaling Pathway in Intestinal Epithelia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The uroguanylin signaling pathway in intestinal epithelia is a critical regulator of fluid and electrolyte homeostasis, intestinal cell proliferation, and barrier function. This technical guide provides a comprehensive overview of the core components of this pathway, from ligand-receptor interactions to downstream cellular responses. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the molecular mechanisms that govern intestinal physiology and pathophysiology. This document presents quantitative data in structured tables, detailed experimental protocols for key assays, and visual diagrams of the signaling cascade and experimental workflows to facilitate a deeper understanding of this important biological system.

The Uroguanylin Signaling Pathway: Core Components and Mechanism

The uroguanylin signaling cascade is initiated by the binding of the peptide hormone uroguanylin, or its homolog guanylin, to the apical membrane receptor Guanylate Cyclase C (GC-C) on intestinal epithelial cells.[1] This interaction triggers the intracellular guanylate cyclase domain of GC-C, leading to the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][2]

Elevated intracellular cGMP levels activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride and bicarbonate ion channel.[1] The opening of CFTR channels results in the secretion of chloride and bicarbonate ions into the intestinal lumen. Concurrently, the increase in cGMP can inhibit the Na+/H+ exchanger, reducing sodium absorption.[1] This net movement of ions drives the osmotic secretion of water into the lumen, thus regulating mucosal hydration and intestinal transit.[1]

The activity of the uroguanylin signaling pathway is notably influenced by the pH of the intestinal lumen. Uroguanylin exhibits higher binding affinity and potency at an acidic pH (around 5.0-5.5), characteristic of the proximal small intestine, while guanylin is more potent in the more alkaline environment of the distal intestine and colon (pH 8.0).[3][4] This pH-dependent regulation allows for region-specific control of fluid and electrolyte transport along the gastrointestinal tract.

Quantitative Data

Ligand-Receptor Binding Affinities

The binding of uroguanylin and guanylin to their receptor, GC-C, is a critical initiating step in the signaling cascade. The affinity of this interaction is modulated by the pH of the surrounding environment.

| Ligand | Receptor | Cell Line | pH | Binding Affinity (Ki) | Reference |

| Uroguanylin | GC-C | T84 | 5.0 | Increased affinity (10-fold higher than at pH 8.0) | [4] |

| Uroguanylin | GC-C | T84 | 8.0 | Decreased affinity | [4] |

| Guanylin | GC-C | T84 | 5.0 | Reduced affinity (100-fold lower than at pH 8.0) | [4] |

| Guanylin | GC-C | T84 | 8.0 | Increased affinity | [4] |

| Guanylin | GC-C | T84 | N/A | 19 ± 5 nM (high affinity), 1.3 ± 0.5 µM (low affinity) | [1] |

Guanylate Cyclase C Enzyme Kinetics

| Ligand | Cell Line | pH | cGMP Production | Reference |

| Uroguanylin | T84 | 5.0 | 100-fold more potent than guanylin | [4] |

| Uroguanylin | T84 | 8.0 | Less potent than guanylin | [4] |

| Guanylin | T84 | 5.0 | Essentially inactive | [4] |

| Guanylin | T84 | 8.0 | More potent than uroguanylin | [4] |

| Uroguanylin | T84 | N/A | >1,000-fold increase in cGMP | [1] |

| Guanylin | T84 | N/A | >1,000-fold increase in cGMP (less potent than ST) | [1] |

Uroguanylin-Stimulated Ion Transport

The primary physiological output of the uroguanylin signaling pathway is the transepithelial secretion of ions, which can be measured as a change in short-circuit current (Isc) in Ussing chamber experiments.

| Ligand | Tissue/Cell Line | pH | Effect on Short-Circuit Current (Isc) | Reference |

| Uroguanylin | Mouse Proximal Duodenum | 5.0-5.5 | Enhanced stimulatory action | [5] |

| Uroguanylin | Mouse Cecum | 5.0-5.5 | Enhanced stimulatory action | [5] |

| Uroguanylin | T84 cells | 5.5 | More potent stimulation of Cl- secretion | [3] |

| Uroguanylin | T84 cells | 7.8 | Less potent stimulation of Cl- secretion | [3] |

| Guanylin | T84 cells | 5.5 | Markedly reduced stimulation of Cl- secretion | [3] |

| Guanylin | T84 cells | 7.8 | Markedly increased stimulation of Cl- secretion | [3] |

| Uroguanylin (1 µM) | T84 cells | N/A | Stimulation of transepithelial Cl- secretion |

Experimental Protocols

Radioligand Binding Assay for Uroguanylin and GC-C

This protocol details a competitive binding assay to determine the affinity of uroguanylin for its receptor, GC-C, on intestinal epithelial cells.

Materials:

-

T84 human colon carcinoma cells

-

Binding Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 0.1% BSA)

-

Radiolabeled ligand (e.g., 125I-labeled heat-stable enterotoxin, STa, a potent GC-C agonist)

-

Unlabeled uroguanylin (competitor)

-

Wash Buffer (ice-cold Binding Buffer)

-

Scintillation counter and vials

Procedure:

-

Culture T84 cells to confluence in 24-well plates.

-

Wash the cell monolayers twice with 1 mL of Binding Buffer.

-

Prepare a series of dilutions of unlabeled uroguanylin in Binding Buffer.

-

To each well, add a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled uroguanylin. For total binding, add only the radiolabeled ligand. For non-specific binding, add a high concentration of unlabeled STa.

-

Incubate the plate at 37°C for 1 hour.

-

Aspirate the incubation solution and wash the cells three times with ice-cold Wash Buffer to remove unbound ligand.

-

Lyse the cells with 0.5 M NaOH and transfer the lysate to scintillation vials.

-

Measure the radioactivity in a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, from which the Ki can be calculated.

Measurement of Intracellular cGMP Concentration

This protocol describes an enzyme immunoassay (EIA) to quantify the intracellular accumulation of cGMP in response to uroguanylin stimulation.

Materials:

-

T84 cells

-

Uroguanylin

-

Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

0.1 M HCl for cell lysis and sample extraction

-

Commercially available cGMP EIA kit

-

Plate reader

Procedure:

-

Seed T84 cells in 24-well plates and grow to confluence.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cGMP degradation.

-

Stimulate the cells with various concentrations of uroguanylin for a defined period (e.g., 10-30 minutes) at 37°C.

-

Terminate the reaction by aspirating the medium and adding 200 µL of 0.1 M HCl to each well.

-

Incubate at room temperature for 10 minutes to lyse the cells and extract cGMP.

-

Centrifuge the cell lysates to pellet cellular debris.

-

Use the supernatants for cGMP quantification according to the manufacturer's instructions for the cGMP EIA kit. This typically involves a competitive immunoassay where sample cGMP competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.

-

Measure the absorbance using a plate reader and calculate the cGMP concentration based on a standard curve.

Ussing Chamber Assay for Ion Transport

This protocol outlines the use of an Ussing chamber to measure changes in short-circuit current (Isc) across a polarized monolayer of intestinal epithelial cells, reflecting uroguanylin-stimulated ion transport.

Materials:

-

T84 cells grown on permeable supports (e.g., Transwell inserts)

-

Ussing chamber system with electrodes and voltage-clamp amplifier

-

Krebs-Ringer bicarbonate buffer (for basolateral side)

-

Modified Krebs-Ringer buffer with varying pH (for apical side)

-

Uroguanylin

-

Pharmacological inhibitors (e.g., bumetanide, a NKCC1 inhibitor)

Procedure:

-

Mount the permeable support with the confluent T84 cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

-

Fill both compartments with the appropriate oxygenated (95% O2, 5% CO2) Krebs-Ringer buffers and maintain the temperature at 37°C.

-

Allow the system to equilibrate and establish a stable baseline transepithelial voltage (Vt) and resistance (Rt).

-

Set the voltage clamp to 0 mV to measure the short-circuit current (Isc).

-

Add uroguanylin to the apical chamber in a cumulative dose-response manner.

-

Record the change in Isc over time. The peak change in Isc represents the maximal stimulation of net ion transport.

-

To confirm the involvement of specific ion transporters, pharmacological inhibitors can be added to the appropriate chamber before or after uroguanylin stimulation. For example, the addition of bumetanide to the basolateral side will inhibit chloride secretion.

-

Analyze the data to determine the dose-response relationship and the contribution of specific ion transport pathways.

Visualizations

Uroguanylin Signaling Pathway Diagram

Caption: Uroguanylin signaling cascade in intestinal epithelial cells.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: cGMP Measurement

References

- 1. Guanylin and uroguanylin: a promising nexus in intestinal electrolyte and fluid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, biological activity and isomerism of guanylate cyclase C-activating peptides guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]

- 5. Uroguanylin: structure and activity of a second endogenous peptide that stimulates intestinal guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Uroguanylin in Renal Physiology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uroguanylin is a peptide hormone that plays a critical role in regulating renal function, particularly in the context of sodium and water homeostasis. Originating from the gastrointestinal tract in response to oral salt intake, uroguanylin acts on the kidney to promote the excretion of sodium (natriuresis), potassium (kaliuresis), and water (diuresis), thus forming a key component of the entero-renal axis.[1][2][3] This regulation is achieved through complex signaling pathways within different segments of the nephron, involving both canonical and non-canonical receptor systems. While initially identified as the endogenous ligand for the guanylate cyclase C (GC-C) receptor, evidence now points to the existence of GC-C independent pathways that are crucial for its renal effects.[2][4][5][6] This guide provides an in-depth examination of uroguanylin's function in renal physiology, detailing its signaling mechanisms, quantitative effects on electrolyte balance, and the experimental protocols used to elucidate its function.

Uroguanylin's Quantitative Effects on Renal Excretion

Uroguanylin administration elicits a significant, dose-dependent increase in the urinary excretion of sodium, potassium, and water.[5][7] These effects are observed without significant changes in glomerular filtration rate (GFR) or systemic blood pressure, indicating that uroguanylin primarily acts on tubular transport mechanisms.[5][7]

| Parameter | Animal Model | Uroguanylin Dose | Key Result | Reference |

| Fractional Sodium Reabsorption | Isolated Perfused Rat Kidney | 0.66 µM | Decreased from 78.7% to 58.8% | [8] |

| Sodium Excretion (UNaV) | Wistar-Kyoto (WKY) Rats | 0.5 µg/kg/min (intrarenal infusion) | Significant increase observed | [9] |

| Potassium Excretion | Isolated Perfused Rat Kidney | 1.9 µM | Increased by 50% | [8] |

| Urine Flow | WKY Rats | 0.5 µg/kg/min (intrarenal infusion) | Significant increase observed | [9] |

| Glomerular Filtration Rate (GFR) | Mouse Renal Clearance Model | Constant infusion for 30 min | Remained constant | [5][7] |

| Blood Pressure | Mouse Renal Clearance Model | Constant infusion for 30 min | Remained constant | [5][7] |

Signaling Pathways of Uroguanylin in the Kidney

Uroguanylin's effects in the kidney are mediated by at least two distinct signaling pathways, which can vary depending on the nephron segment.

GC-C Dependent and Independent Signaling in the Proximal Tubule

In the proximal tubule, where approximately two-thirds of filtered NaCl is reabsorbed, uroguanylin inhibits sodium transport through a dual signaling mechanism.[4][10] It activates the canonical guanylate cyclase C (GC-C) receptor, leading to increased intracellular cyclic guanosine monophosphate (cGMP).[4] This, along with a parallel pathway involving cyclic adenosine monophosphate (cAMP), activates Protein Kinase G (PKG) and Protein Kinase A (PKA).[11][12][13] These kinases phosphorylate the Na+/H+ Exchanger 3 (NHE3), leading to its inhibition and reduced surface expression, thereby decreasing sodium reabsorption.[11][12][13][14] Furthermore, uroguanylin signaling in the proximal tubule can lead to the inhibition of Na+/K+ ATPase activity.[9][15]

cGMP-Independent Signaling in the Collecting Duct

Studies in GC-C knockout mice have demonstrated that uroguanylin retains its natriuretic and kaliuretic effects, pointing to the existence of GC-C independent signaling pathways.[5][6][7] In the cortical collecting duct, a cGMP-independent pathway involving a G-protein-coupled receptor has been identified.[1] This pathway is thought to involve the activation of phospholipase A2 (PLA2) and the subsequent production of arachidonic acid, although the complete downstream cascade is still under investigation.[1]

Key Experimental Protocols

The physiological functions of uroguanylin have been characterized using various in vivo and in vitro experimental models.

Mouse Renal Clearance Assay

This in vivo model is used to assess the effects of uroguanylin on renal hemodynamics and tubular function in anesthetized mice.

Methodology:

-

Animal Preparation: Mice are anesthetized, and catheters are placed in the jugular vein for infusions and the carotid artery for blood pressure monitoring and blood sampling. A bladder catheter is inserted for urine collection.

-

Infusion Protocol: A continuous intravenous infusion of a solution containing an inulin marker (for GFR measurement) is administered. After a stabilization period, baseline urine and blood samples are collected.

-

Experimental Period: Uroguanylin is added to the infusion solution and administered for a defined period (e.g., 30-40 minutes).[5][6][7] Timed urine collections and blood samples are taken throughout this period.

-

Post-Infusion: The uroguanylin infusion is stopped, and a post-infusion period is monitored to observe the reversal of effects.

-

Analysis: Urine flow rate is determined gravimetrically. Urine and plasma samples are analyzed for sodium, potassium, and inulin concentrations. GFR, fractional sodium excretion, and other renal parameters are calculated.

Stationary Microperfusion of Renal Tubules

This in vivo technique allows for the direct investigation of uroguanylin's effects on specific segments of the nephron.

Methodology:

-

Animal Preparation: A rat is anesthetized, and the kidney is exposed and immobilized in a chamber. The surface of the kidney is illuminated, and proximal or distal tubules are identified.

-

Micropuncture: A double-barreled micropipette is inserted into the identified tubule. One barrel is used to inject a small droplet of perfusion fluid containing an impermeant volume marker, while the other barrel contains a pH-sensitive or ion-selective microelectrode.

-

Perfusion: The tubule is perfused with a control solution, and baseline measurements of ion transport (e.g., bicarbonate reabsorption, measured as H+ secretion) are recorded.[11][12][13]

-

Experimental Perfusion: The perfusion fluid is switched to one containing uroguanylin (e.g., 1 µM), and the measurements are repeated in the same tubule.[11][12][13]

-

Inhibitor Studies: The experiment can be repeated in the presence of specific inhibitors (e.g., PKA or PKG inhibitors) to dissect the signaling pathway.[11][12][13]

-

Analysis: Changes in the rate of ion transport in the presence of uroguanylin are calculated to determine its direct tubular effect.

Implications for Drug Development

The dual signaling pathways of uroguanylin in the kidney present novel therapeutic opportunities. The development of agonists that selectively target the renal receptors for uroguanylin could lead to a new class of natriuretic and diuretic agents for the treatment of hypertension and fluid-retentive states like congestive heart failure and chronic kidney disease. The finding that prouroguanylin may be a more potent natriuretic agent than uroguanylin itself suggests that targeting the processing and activation of the prohormone could be another viable therapeutic strategy.[16][17] Understanding the precise molecular interactions and downstream effectors in both the GC-C dependent and independent pathways will be crucial for designing drugs with enhanced efficacy and renal selectivity, potentially avoiding the gastrointestinal side effects associated with non-selective GC-C activation.

References

- 1. Renal electrolyte effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel role for uroguanylin in the regulation of sodium balance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel role for uroguanylin in the regulation of sodium balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Renal effects of uroguanylin and guanylin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guanylin and uroguanylin induce natriuresis in mice lacking guanylyl cyclase-C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Natriuretic and kaliuretic activities of guanylin and uroguanylin in the isolated perfused rat kidney [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Mechanisms underlying the inhibitory effects of uroguanylin on NHE3 transport activity in renal proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms underlying the inhibitory effects of uroguanylin on NHE3 transport activity in renal proximal tubule. | Semantic Scholar [semanticscholar.org]

- 15. Uroguanylin modulates (Na++K+)ATPase in a proximal tubule cell line: Interactions among the cGMP/protein kinase G, cAMP/protein kinase A, and mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Natriuretic and antikaliuretic effects of uroguanylin and prouroguanylin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Uroguanylin, an intestinal natriuretic peptide, is delivered to the kidney as an unprocessed propeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

uroguanylin and guanylate cyclase-C (GC-C) receptor interaction

An In-depth Technical Guide to the Uroguanylin and Guanylate Cyclase-C (GC-C) Receptor Interaction

Introduction

The interaction between the peptide hormone uroguanylin and its receptor, guanylate cyclase-C (GC-C), is a critical signaling axis, primarily known for its role in regulating intestinal fluid and electrolyte homeostasis.[1][2][3][4] This pathway is not only fundamental to normal gut physiology but also presents a significant target for therapeutic intervention in gastrointestinal disorders and is implicated in the pathogenesis of diseases like colorectal cancer.[1][5][6] This technical guide provides a comprehensive overview of the uroguanylin-GC-C interaction, detailing the molecular mechanisms, quantitative data, key experimental protocols, and physiological relevance for researchers, scientists, and drug development professionals.

Core Components of the Signaling Axis

Uroguanylin: The Ligand

Uroguanylin, along with its counterpart guanylin, is an endogenous peptide hormone belonging to the guanylin peptide family.[2][7][8] Human uroguanylin is a 16-amino acid peptide, while guanylin is a 15-amino acid peptide; both are characterized by the presence of two disulfide bonds that are crucial for their tertiary structure and biological activity.[7] These peptides are secreted by various cells of the intestinal mucosa, including enterochromaffin cells, goblet cells, and Paneth cells.[2][9] While both peptides activate GC-C, they exhibit differential expression along the gastrointestinal tract; uroguanylin is predominantly expressed in the small intestine, whereas guanylin is more abundant in the colon.[9][10][11]

Guanylate Cyclase-C (GC-C): The Receptor

Guanylate Cyclase-C (GC-C) is a single-pass transmembrane receptor that is a member of the receptor guanylyl cyclase family.[12][13][14][15] It is primarily expressed on the apical surface of intestinal epithelial cells.[13][16] The structure of GC-C comprises several key domains:

-

An Extracellular Ligand-Binding Domain (ECD): This domain is responsible for recognizing and binding uroguanylin, guanylin, and bacterial heat-stable enterotoxins (STa).[13][15] Glycosylation of the ECD is important for proper folding, ligand binding, and receptor activation.[17][18]

-

A Single Transmembrane Domain: This domain anchors the receptor in the cell membrane.[15]

-

An Intracellular Kinase-Homology Domain (KHD): This domain is involved in the allosteric regulation of the receptor. While GC-C can be activated in the absence of ATP, ATP binding to the KHD can enhance ligand-mediated activation.[13]

-

A Catalytic Guanylyl Cyclase Domain (GCD): Upon ligand binding to the ECD, this intracellular domain catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[12][15]

Quantitative Analysis of the Uroguanylin-GC-C Interaction

The affinity of uroguanylin and related peptides for the GC-C receptor is a key determinant of the physiological response. This interaction is also notably influenced by the pH of the local microenvironment.

Table 1: Ligand Binding Affinities for Human Guanylate Cyclase-C

| Ligand | Dissociation Constant (Kd) | Reference |

| Heat-Stable Enterotoxin (STa) | ~ 0.1 nM | [13] |

| Uroguanylin | ~ 1.0 nM | [13] |

| Guanylin | ~ 10.0 nM | [13] |

This table summarizes the approximate binding affinities of the primary ligands for the human GC-C receptor under standard assay conditions. STa, a bacterial mimic of the endogenous hormones, acts as a superagonist.

Table 2: Effect of pH on Ligand Potency and Binding Affinity

| Ligand | Condition | Observation | Reference |

| Uroguanylin | Acidic pH (5.0) vs. Alkaline pH (8.0) | ~10-fold increase in binding affinity at acidic pH. ~100-fold more potent than guanylin at pH 5.0. | [19][20][21] |

| Guanylin | Acidic pH (5.0) vs. Alkaline pH (8.0) | ~100-fold reduction in binding affinity at acidic pH. Becomes more potent than uroguanylin at pH 8.0. | [19][20][21] |

| Plecanatide | pH 5.0 | The most active conformers were found at this pH, which is typical of the proximal small intestine. | [3][22] |

This pH-dependent activity is physiologically significant. The acidic environment of the proximal small intestine enhances uroguanylin's activity, while the more alkaline conditions of the distal intestine and colon favor guanylin's action.[8][10][19] This differential regulation is attributed to N-terminal acidic amino acid residues in uroguanylin that act as pH sensors.[3][20][22]

The Uroguanylin-GC-C Signaling Pathway

The binding of uroguanylin to the GC-C receptor initiates a cascade of intracellular events culminating in ion and fluid secretion.

-

Ligand Binding: Uroguanylin binds to the extracellular domain of a GC-C receptor located on the apical membrane of an intestinal epithelial cell.[12][13]

-

Receptor Activation: This binding event induces a conformational change in the receptor, activating its intracellular guanylyl cyclase domain.[12][15]

-

cGMP Production: The activated cyclase domain converts GTP into the second messenger cGMP, leading to an increase in intracellular cGMP concentration.[12][23]

-

Downstream Activation: Elevated cGMP levels activate cGMP-dependent protein kinase II (PKGII).[2][11][12]

-

CFTR Phosphorylation: PKGII phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical membrane ion channel.[2][12][16]

-

Ion Secretion: Activated CFTR mediates the efflux of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[2][12][16][24]

-

Inhibition of Sodium Absorption: Concurrently, the elevated cGMP/PKGII signaling inhibits the Na⁺/H⁺ exchanger (NHE3), reducing the absorption of sodium (Na⁺) from the lumen.[2][11][25]

-

Water Efflux: The net movement of ions into the lumen creates an osmotic gradient, driving water secretion and hydrating the luminal contents.[2][26]

Caption: Uroguanylin-GC-C signaling pathway leading to intestinal fluid secretion.

Experimental Protocols for Studying the Uroguanylin-GC-C Interaction

Investigating the uroguanylin-GC-C axis involves several key in vitro techniques. The human colon carcinoma cell line T84, which endogenously expresses GC-C, is a commonly used model system.[19][20]

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of uroguanylin and other ligands to the GC-C receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Cell Culture: Culture T84 cells to confluence on multi-well plates.

-

Assay Buffer: Prepare an appropriate binding buffer. The pH of this buffer can be adjusted (e.g., pH 5.0 vs. pH 8.0) to investigate pH-dependent binding.[19][20]

-

Incubation: Add a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-STa) and increasing concentrations of unlabeled competitor ligand (uroguanylin) to the cells. Incubate at a controlled temperature (e.g., 4°C) to reach binding equilibrium.

-

Washing: Aspirate the incubation medium and wash the cell monolayers multiple times with ice-cold buffer to remove unbound radioactivity.

-

Lysis and Counting: Lyse the cells and measure the amount of bound radioligand using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled uroguanylin. Use non-linear regression to fit the data to a competition binding curve and calculate the IC₅₀, from which the inhibition constant (Ki) can be derived.

Intracellular cGMP Accumulation Assay

This functional assay measures the direct downstream consequence of GC-C receptor activation: the production of cGMP.

Caption: Workflow for measuring intracellular cGMP accumulation.

Methodology:

-

Cell Preparation: Plate T84 cells and grow to confluence.

-

Pre-incubation: Pre-incubate cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cGMP and amplify the signal.[27]

-

Stimulation: Add various concentrations of uroguanylin to the cells and incubate for a short period (e.g., 10-30 minutes) at 37°C.

-

Lysis: Terminate the reaction by aspirating the medium and adding a lysis buffer (e.g., 0.1 M HCl).

-

Quantification: Measure the cGMP concentration in the cell lysates using a commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.[27][28][29]

-

Analysis: Normalize cGMP levels to the total protein content in each sample. Plot the cGMP concentration against the uroguanylin concentration to generate a dose-response curve and determine the EC₅₀.

Transepithelial Ion Secretion Assay (Ussing Chamber)

This electrophysiological technique directly measures the net ion transport across an epithelial monolayer, providing a functional readout of the entire signaling pathway from receptor binding to ion channel activation.

Caption: Workflow for an Ussing chamber ion transport assay.

Methodology:

-

Cell Culture: Grow T84 cells on permeable filter inserts until a confluent, high-resistance monolayer is formed.

-

Chamber Setup: Mount the filter insert between the two halves of an Ussing chamber, which separates the apical and basolateral sides of the epithelium.[24]

-

Equilibration: Fill both chambers with a physiological Ringer solution, maintain at 37°C, and bubble with carbogen (95% O₂/5% CO₂). Use a voltage clamp to hold the transepithelial potential at 0 mV and continuously measure the short-circuit current (Isc).

-

Stimulation: After a stable baseline Isc is established, add uroguanylin to the apical chamber.[24]

-

Measurement: Record the resulting increase in Isc. The change in Isc (ΔIsc) is directly proportional to the rate of active ion transport across the epithelium, which in this system primarily reflects Cl⁻ and HCO₃⁻ secretion.[21][24]

Physiological and Therapeutic Implications

Regulation of Intestinal Homeostasis

The uroguanylin/GC-C signaling axis is a primary regulator of the intestinal environment. It maintains fluid balance, which is essential for nutrient digestion and absorption, mucus hydration, and proper bowel function.[2] The pH-dependent activation of GC-C by uroguanylin and guanylin allows for tailored regulation of fluid secretion in different segments of the intestine.[8][19] Beyond fluid balance, this pathway is also involved in maintaining the intestinal barrier, regulating cell proliferation and differentiation, and potentially modulating visceral pain.[2][4][6][23]

Role in Disease and Drug Development

-

Secretory Diarrhea: Pathogenic bacteria like E. coli produce heat-stable enterotoxins (STa) that are potent agonists of GC-C.[12][13] By excessively activating the receptor, these toxins cause severe secretory diarrhea.[14]

-

Chronic Constipation and IBS-C: A loss or downregulation of GC-C signaling can lead to reduced fluid secretion and constipation. This has made GC-C a key therapeutic target. Drugs like linaclotide and plecanatide are synthetic agonists of GC-C that mimic the action of uroguanylin.[3][22] They are orally administered to stimulate intestinal fluid secretion and accelerate transit, effectively treating chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[22]

-

Colorectal Cancer: The expression of guanylin and uroguanylin is often lost early in colorectal carcinogenesis, which may disrupt intestinal homeostasis and contribute to tumor initiation.[1][5] Consequently, GC-C has been investigated as a potential tumor biomarker and a target for chemoprevention strategies.[1][6]

-

Cystic Fibrosis: The GC-C pathway's activation of CFTR has led to research exploring GC-C agonists as a potential therapy to rescue the function of certain CFTR mutants, particularly in the context of gastrointestinal symptoms of cystic fibrosis.[30][31][32]

Conclusion

The interaction between uroguanylin and the guanylate cyclase-C receptor is a well-defined and physiologically crucial signaling pathway. It serves as a sophisticated mechanism for regulating intestinal fluid and ion transport, with its activity finely tuned by the local pH environment. A thorough understanding of its molecular biology, quantitative kinetics, and functional outcomes, facilitated by the experimental protocols outlined here, has been instrumental in elucidating its role in health and disease. This knowledge has directly translated into the successful development of novel therapeutics for common gastrointestinal disorders and continues to open new avenues for research in areas such as colorectal cancer and cystic fibrosis.

References

- 1. Frontiers | Guanylate cyclase-C Signaling Axis as a theragnostic target in colorectal cancer: a systematic review of literature [frontiersin.org]

- 2. jpp.krakow.pl [jpp.krakow.pl]

- 3. researchgate.net [researchgate.net]

- 4. research.sahmri.org.au [research.sahmri.org.au]

- 5. Guanylate cyclase-C Signaling Axis as a theragnostic target in colorectal cancer: a systematic review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. scientificarchives.com [scientificarchives.com]

- 8. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guanylin and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mutational landscape of receptor guanylyl cyclase C: Functional analysis and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Guanylyl cyclase structure, function and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Glycosylation of the receptor guanylate cyclase C: role in ligand binding and catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Site-specific N-Linked Glycosylation of Receptor Guanylyl Cyclase C Regulates Ligand Binding, Ligand-mediated Activation and Interaction with Vesicular Integral Membrane Protein 36, VIP36 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. Therapeutically targeting guanylate cyclase-C: computational modeling of plecanatide, a uroguanylin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]

- 24. Regulation of intestinal Cl- and HCO3-secretion by uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Strategies for cystic fibrosis transmembrane conductance regulator inhibition: from molecular mechanisms to treatment for secretory diarrhoeas - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]

- 28. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 30. Guanylate cyclase 2C agonism corrects CFTR mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 31. JCI Insight - Guanylate cyclase 2C agonism corrects CFTR mutants [insight.jci.org]

- 32. JCI Insight - Guanylate cyclase 2C agonism corrects CFTR mutants [insight.jci.org]

The Role of Uroguanylin in Appetite Regulation and Satiety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the physiological role of uroguanylin in the regulation of appetite and the promotion of satiety. It synthesizes key research findings, details experimental methodologies, and presents quantitative data to offer a comprehensive resource for professionals in the fields of metabolic disease research and therapeutic development.

Introduction: The Gut-Brain Axis and Satiety Signaling

The intricate communication between the gastrointestinal tract and the central nervous system, known as the gut-brain axis, is fundamental to the homeostatic control of energy balance. A key component of this axis is the secretion of gut hormones in response to nutrient ingestion, which signal satiety to the brain and thereby regulate food intake.[1][2][3] Uroguanylin, a peptide hormone primarily known for its role in regulating fluid and electrolyte balance in the intestine, has emerged as a significant player in appetite control.[4][5]

Secreted from enterochromaffin cells of the duodenum, uroguanylin acts as an endocrine signal, traveling through the bloodstream to the brain to modulate feeding behavior.[6] This guide will explore the mechanisms of uroguanylin action, its signaling pathway, and the preclinical evidence supporting its role as a satiety factor, offering insights into its potential as a therapeutic target for obesity and metabolic disorders.

The Uroguanylin Signaling Pathway in Appetite Regulation

The anorexigenic (appetite-suppressing) effects of uroguanylin are mediated through a specific signaling cascade that bridges the gut and the hypothalamus, a critical brain region for energy homeostasis.

Secretion and Activation

Following food consumption, the inactive prohormone, prouroguanylin, is secreted from the small intestine into the circulation.[1][2] This prohormone travels to the hypothalamus where it is proteolytically cleaved into its active form, uroguanylin.[7][8][9] This selective activation in the central nervous system is a key regulatory step in its function as a satiety signal.[2]

Receptor Binding and Intracellular Signaling

Active uroguanylin binds to and activates its cognate receptor, guanylate cyclase 2C (GUCY2C), a transmembrane protein expressed on the surface of neurons in the hypothalamus.[1][4][9] The binding of uroguanylin to GUCY2C stimulates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] This increase in intracellular cGMP acts as a second messenger, initiating downstream signaling cascades that ultimately result in the sensation of satiety and a reduction in food intake.[1][2]

Figure 1: Uroguanylin gut-brain signaling pathway for appetite regulation.

Preclinical Evidence and Quantitative Data

Animal studies, primarily in mice, have provided substantial evidence for the role of uroguanylin in appetite control. These studies have utilized genetic knockout models and pharmacological interventions to elucidate its physiological function.

GUCY2C Knockout Studies

Mice lacking the GUCY2C receptor (Gucy2c-/-) exhibit a distinct phenotype characterized by hyperphagia (overeating), leading to obesity and metabolic syndrome.[1][2] This demonstrates the critical role of the GUCY2C signaling pathway in maintaining normal feeding behavior and body weight.

| Parameter | Wild-Type (Gucy2c+/+) Mice | GUCY2C Knockout (Gucy2c-/-) Mice | Reference |

| Daily Food Intake | Normal | Increased | [1][6] |

| Body Weight | Normal | Increased | [1][6] |

| Adiposity | Normal | Increased | [7] |

Effects of Exogenous Uroguanylin and GUCY2C Agonists

Systemic administration of GUCY2C agonists, such as a stable analog of the bacterial enterotoxin STa, has been shown to reduce food intake in wild-type mice but not in Gucy2c-/- mice, confirming the receptor's mediation of this effect.[7] Chronic central infusion of uroguanylin has also been demonstrated to reduce weight gain and adiposity in diet-induced obese mice, an effect attributed to increased energy expenditure rather than a reduction in food intake in some studies.[10][11]

| Treatment | Effect on Food Intake | Effect on Body Weight | Reference |

| Systemic GUCY2C Agonist (STa) | Decreased | Not reported | [7] |

| Central Uroguanylin Infusion (Chronic) | No significant change | Decreased | [10] |

It is important to note that some studies have reported conflicting findings, with central administration of GUCY2C agonists not significantly reducing food intake, suggesting the modest effects of uroguanylin on energy homeostasis may not be solely mediated by central GUCY2C receptors.[12]

Uroguanylin in Diet-Induced Obesity

The uroguanylin-GUCY2C signaling axis appears to be dysregulated in the context of diet-induced obesity (DIO). Studies have shown that high-calorie diets can suppress the intestinal expression and postprandial secretion of uroguanylin.[13] This suppression is linked to endoplasmic reticulum (ER) stress induced by caloric excess.[13]

Interestingly, while hormone production is impaired in DIO, the hypothalamic GUCY2C receptors remain sensitive to activation.[13] This suggests that the deficit lies in the availability of the signaling molecule rather than receptor function. Uroguanylin replacement, through transgenic expression in the brain, has been shown to restore satiety responses and mitigate the metabolic comorbidities of DIO in mice.[13]

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides an overview of the key experimental methodologies employed in the studies cited.

Animal Models

-

GUCY2C Knockout Mice (Gucy2c-/-): These mice are genetically engineered to lack the Gucy2c gene. They are essential for demonstrating the necessity of the GUCY2C receptor in mediating the effects of uroguanylin.

-

Diet-Induced Obese (DIO) Mice: Typically, C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 14 weeks) to induce obesity and associated metabolic dysfunctions.

Food Intake Studies

-

Acclimation: Mice are individually housed in metabolic cages for at least one week to acclimate to the new environment.

-

Baseline Measurement: Daily food consumption is measured at the same time each day for a set period (e.g., 10 days) to establish a baseline.

-

Fasted Food Intake: For acute studies, mice are fasted for a specific duration (e.g., 16 hours) prior to the experiment.

-

Treatment Administration: Uroguanylin, GUCY2C agonists, or vehicle controls are administered via the desired route (e.g., intraperitoneal injection, oral gavage, or intracerebroventricular infusion).

-

Post-treatment Monitoring: Food intake is measured at various time points (e.g., 1, 2, 4, 24 hours) after treatment.

-

Data Analysis: Cumulative food intake is calculated and statistically analyzed to compare treatment groups.

Figure 2: Workflow for a typical food intake study in mice.

Therapeutic Implications and Future Directions

The discovery of the uroguanylin-GUCY2C endocrine axis as a regulator of appetite opens new avenues for the development of anti-obesity therapeutics.[2][14] The finding that hypothalamic GUCY2C receptors remain functional in diet-induced obesity is particularly promising, as it suggests that GUCY2C agonists could be effective in overcoming the hormone insufficiency observed in this condition.[13]

Future research should focus on:

-

Developing potent and specific GUCY2C agonists with favorable pharmacokinetic profiles.

-

Investigating the potential for combination therapies, for example, with GLP-1 receptor agonists, which also play a crucial role in appetite regulation.[15][16]

-

Conducting clinical trials to validate the preclinical findings in humans and to assess the safety and efficacy of targeting the uroguanylin pathway for weight management.[6]

Conclusion

Uroguanylin has been established as a key endocrine signal in the gut-brain axis, contributing to the regulation of satiety and energy homeostasis. The uroguanylin-GUCY2C signaling pathway in the hypothalamus represents a novel target for pharmacological intervention in the treatment of obesity. While further research is needed to fully elucidate its role and therapeutic potential in humans, the preclinical data strongly support the continued exploration of this pathway for the development of next-generation anti-obesity drugs.

References

- 1. A uroguanylin-GUCY2C endocrine axis regulates feeding in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A uroguanylin-GUCY2C endocrine axis regulates feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. A pilot study measuring the novel satiety hormone, pro-uroguanylin, in adolescents with and without obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Uroguanylin: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Uroguanylin: how the gut got another satiety hormone [pubmed.ncbi.nlm.nih.gov]

- 9. sciencedaily.com [sciencedaily.com]

- 10. Uroguanylin Action in the Brain Reduces Weight Gain in Obese Mice via Different Efferent Autonomic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Uroguanylin Improves Leptin Responsiveness in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Guanylate Cyclase-C Activity on Energy and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calorie-induced ER stress suppresses uroguanylin satiety signaling in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gastrointestinal hormones: uroguanylin-a new gut-derived weapon against obesity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of GLP-1 on appetite and weight - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NimbleRx I How GLP-1 Medications Can Affect Appetite [nimblerx.com]

Pro-uroguanylin Processing and Activation: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the processing and activation of pro-uroguanylin, a key regulator of intestinal fluid and electrolyte balance, for researchers, scientists, and drug development professionals. This document outlines the molecular mechanisms of uroguanylin's action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Introduction

Uroguanylin is a peptide hormone that plays a crucial role in regulating intestinal and renal function. It is initially synthesized as an inactive precursor, pro-uroguanylin, which undergoes proteolytic processing to become its active form.[1] Active uroguanylin then binds to and activates the guanylate cyclase C (GC-C) receptor, initiating a signaling cascade that has significant physiological effects, including the regulation of ion and water transport.[2] This guide delves into the specifics of this process, providing a comprehensive resource for researchers in the field.

Pro-uroguanylin Processing and Uroguanylin Activation

Pro-uroguanylin is a prohormone that requires enzymatic cleavage to release the active 16-amino acid uroguanylin peptide. While the precise enzymes responsible for this conversion in vivo are not fully elucidated, it is understood that this processing is a critical step for its biological activity. In the gastrointestinal tract, pro-uroguanylin is secreted by enterochromaffin cells and can be processed luminally.[3] Interestingly, prouroguanylin can also be converted to active uroguanylin in the central nervous system, where it is involved in satiety signaling.[3]

Once activated, uroguanylin acts as a potent agonist for the GC-C receptor, a transmembrane protein with an extracellular ligand-binding domain and an intracellular guanylate cyclase domain.[4] The binding of uroguanylin to GC-C induces a conformational change that activates the intracellular catalytic domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5]

Signaling Pathway

The activation of the GC-C receptor by uroguanylin triggers a downstream signaling cascade primarily mediated by cGMP. The key steps in this pathway are illustrated in the diagram below.

Caption: Pro-uroguanylin processing and downstream signaling cascade.

Increased intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase II (PKGII).[4] PKGII, in turn, phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical membrane chloride and bicarbonate channel.[5] The opening of the CFTR channel results in the efflux of chloride and bicarbonate ions into the intestinal lumen, followed by the paracellular movement of sodium and water, leading to intestinal secretion.

Quantitative Data

The binding affinity of uroguanylin and its precursor to the GC-C receptor, as well as their potency in stimulating cGMP production, are critical parameters for understanding their biological activity. The following tables summarize key quantitative data from the literature.

Table 1: Receptor Binding Affinities (Ki) for Guanylin and Uroguanylin at GC-C Receptor in T84 Cells

| Ligand | Condition | High Affinity Site Ki (nM) | Low Affinity Site Ki (nM) |

| Guanylin | pH 5.0 | ~102 | ~2300 |

| Guanylin | pH 8.0 | ~1 | ~77 |

| Uroguanylin | pH 5.0 | ~1 | ~70 |

| Uroguanylin | pH 8.0 | ~10 | ~615 |

| ST Peptide | pH 5.0 | ~0.094 | ~7 |

| ST Peptide | pH 8.0 | ~0.440 | ~17 |

Data compiled from studies on T84 cells.

Table 2: Potency (Ki) of GC-C Agonists in Inhibiting [3H]thymidine Incorporation in T84 Cells

| Agonist | Ki (nM) |

| ST | 13.7 ± 5.2 |

| Uroguanylin | 141 ± 45 |

This data suggests a role for GC-C agonists in regulating cell proliferation.[6]

Experimental Protocols

A variety of experimental techniques are employed to study pro-uroguanylin processing and activation. Detailed methodologies for key experiments are provided below.

cGMP Bioassay in T84 Cells

This assay measures the ability of uroguanylin and its analogs to stimulate the production of intracellular cGMP in the human colonic cell line T84, which endogenously expresses the GC-C receptor.

Caption: A typical workflow for a cGMP bioassay in T84 cells.

Protocol:

-

Cell Culture: Culture T84 cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Seed cells in 24-well plates and grow to confluence.

-

Assay Preparation: Wash the confluent cell monolayers with a serum-free medium. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1-methyl-3-isobutylxanthine, IBMX) to prevent cGMP degradation.

-

Agonist Stimulation: Add varying concentrations of uroguanylin or other test compounds to the wells. Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cGMP Measurement: Terminate the reaction by aspirating the medium and lysing the cells with a suitable lysis buffer (e.g., 0.1 M HCl). Measure the intracellular cGMP concentration using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Plot the cGMP concentration against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Competitive Radioligand Binding Assay for GC-C Receptor

This assay is used to determine the binding affinity (Ki) of uroguanylin and other ligands to the GC-C receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from T84 cells or other cells expressing the GC-C receptor by homogenization and centrifugation.

-

Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand that binds to GC-C (e.g., 125I-labeled heat-stable enterotoxin, STa) and varying concentrations of the unlabeled competitor ligand (e.g., uroguanylin).[7][8]

-

Incubation and Filtration: Incubate the mixture to allow binding to reach equilibrium. Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Radioactivity Measurement: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor ligand. Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Ussing Chamber Assay for Intestinal Secretion

The Ussing chamber technique allows for the measurement of ion transport across intact intestinal epithelia in response to uroguanylin.

Protocol:

-

Tissue Preparation: Excise a segment of intestine (e.g., mouse jejunum or colon) and mount it in an Ussing chamber, separating the mucosal and serosal sides.

-

Chamber Setup: Fill both chambers with oxygenated Ringer's solution maintained at 37°C. Short-circuit the tissue by clamping the transepithelial voltage to 0 mV.

-

Measurement of Short-Circuit Current (Isc): Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.

-

Agonist Addition: Add uroguanylin to the mucosal chamber and record the change in Isc. An increase in Isc is indicative of anion secretion (primarily chloride and bicarbonate).

-

Data Analysis: Quantify the change in Isc (ΔIsc) in response to different concentrations of uroguanylin to assess its secretory potency.

Northern Blot Analysis for Uroguanylin mRNA

Northern blotting is used to detect and quantify the expression of uroguanylin mRNA in different tissues.

Protocol:

-

RNA Extraction: Extract total RNA from the tissue of interest (e.g., intestinal mucosa) using a standard method such as TRIzol extraction.

-

Gel Electrophoresis: Separate the RNA samples by size on a denaturing agarose gel.

-

Blotting: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane.

-

Probe Hybridization: Hybridize the membrane with a labeled probe specific for uroguanylin mRNA. The probe can be a radiolabeled or non-radioactively labeled cDNA or oligonucleotide.

-

Detection: Detect the hybridized probe using autoradiography or a chemiluminescent detection system. The intensity of the band corresponds to the level of uroguanylin mRNA expression.[9][10]

Conclusion

The processing of pro-uroguanylin to its active form and the subsequent activation of the GC-C receptor are critical events in the regulation of intestinal and renal physiology. A thorough understanding of these processes, supported by robust quantitative data and well-defined experimental protocols, is essential for advancing research and developing novel therapeutics targeting this pathway for conditions such as chronic constipation, irritable bowel syndrome with constipation (IBS-C), and potentially colorectal cancer.[2][11] This technical guide provides a foundational resource to aid in these endeavors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Guanylyl cyclase C agonists regulate progression through the cell cycle of human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The evolutionary divergence of receptor guanylyl cyclase C has implications for preclinical models for receptor-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Guanylin stimulation of Cl- secretion in human intestinal T84 cells via cyclic guanosine monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ruo.mbl.co.jp [ruo.mbl.co.jp]

- 10. Northern和Southern印迹实验方案及简介 [sigmaaldrich.com]

- 11. Guanylate cyclase-C receptor activation: unexpected biology - PubMed [pubmed.ncbi.nlm.nih.gov]

uroguanylin gene (GUCA2B) expression and regulation

An In-Depth Technical Guide to Uroguanylin Gene (GUCA2B) Expression and Regulation

Introduction

Uroguanylin, encoded by the Guanylate Cyclase Activator 2B (GUCA2B) gene, is a peptide hormone belonging to the guanylin family.[1] These peptides are endogenous ligands for the guanylate cyclase-C (GC-C) receptor and are pivotal in regulating intestinal and renal function by modulating intracellular cyclic guanosine monophosphate (cGMP) levels.[1][2] Initially identified for its role in orchestrating intestinal fluid and electrolyte homeostasis, emerging research has highlighted the significance of the uroguanylin-GC-C signaling axis in a broader range of physiological processes and its dysregulation in pathological conditions, most notably in colorectal cancer (CRC).[3][4][5] This guide provides a comprehensive technical overview of the GUCA2B gene, its expression patterns, the molecular mechanisms governing its regulation, and its functional implications, with a focus on providing actionable data and methodologies for researchers and drug development professionals.

Gene and Protein Structure

The human GUCA2B gene is located on chromosome 1, specifically at band 1p34.2.[1][6] The gene spans approximately 2.5 kb and is characterized by a three-exon and two-intron structure.[7] The 5'-flanking region of the gene contains canonical TATA and CAAT boxes, along with multiple binding sites for transcription factors such as activator protein-1 (AP-1), activator protein-2 (AP-2), and a cAMP-regulated enhancer element, suggesting complex transcriptional control.[7]

The GUCA2B gene encodes a preproprotein that undergoes proteolytic processing to yield the active 16-amino acid uroguanylin peptide.[1] This processing is crucial for its biological activity.

Tissue and Cellular Expression of GUCA2B

GUCA2B expression is most prominent in the gastrointestinal tract, though its transcripts have been detected in other systems.[2][3] Northern blot and RNA blot analyses have confirmed high levels of GUCA2B mRNA in the intestinal mucosa, particularly the ileum and colon, as well as in the gastric fundus and pylorus.[3][7]

Quantitative Expression Data

Quantitative analysis provides a clearer picture of GUCA2B's expression landscape. Data from consensus datasets integrating Human Protein Atlas and Genotype-Tissue Expression (GTEx) projects show biased expression in the small intestine and colon.

| Tissue | Normalized TPM (Transcripts Per Million) | Data Source |

| Small Intestine | 47.4 | Consensus Dataset (HPA/GTEx) |

| Colon | 37.0 | Consensus Dataset (HPA/GTEx) |

| Duodenum | High | Bgee database |

| Jejunum | High | Bgee database |

| Ileum | High | Bgee database |

| Stomach | Moderate | Bgee database / RNA Blot[7] |

| Kidney | Low to Moderate | Bgee database |

| Table 1: Quantitative mRNA Expression of GUCA2B in Human Tissues. TPM values represent normalized expression levels from RNA-Seq data.[1][8] |

Cellular Localization

At the cellular level, uroguanylin expression is localized to specific epithelial cell types. In the small intestine and colon, it is predominantly found in enterochromaffin cells and dispersed solitary epithelial cells, some of which exhibit features of tuft cells.[6][9] In the stomach and intestine, immunoreactivity for uroguanylin has been distinctly localized in D-type endocrine cells, where it is co-stored with somatostatin.

Regulation of GUCA2B Expression

The expression of GUCA2B is tightly controlled by multiple molecular pathways at both the transcriptional and post-transcriptional levels. Dysregulation of these pathways is a key event in the pathogenesis of diseases like colorectal cancer.

Transcriptional Regulation by Wnt/β-catenin Signaling

The canonical Wnt/β-catenin signaling pathway is a critical negative regulator of GUCA2B expression. In the "Wnt-off" state, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation.[10] In the "Wnt-on" state, which is constitutively active in most colorectal cancers due to mutations in genes like APC, β-catenin accumulates, translocates to the nucleus, and complexes with TCF/LEF transcription factors to regulate target gene expression.[11][12] RNA sequencing of colon cancer cell lines revealed that silencing this aberrant Wnt signaling leads to a significant upregulation of both GUCA2A (guanylin) and GUCA2B.[13] This indicates that oncogenic β-catenin/TCF signaling directly or indirectly represses GUCA2B transcription, contributing to its loss in tumors.[13]

Post-Transcriptional Regulation by microRNAs

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression by binding to the 3'-UTR of target mRNAs, leading to their degradation or translational repression. In colorectal cancer, specific miRNAs, identified as "oncomiRs," contribute to the downregulation of GUCA2B. Studies have identified hsa-miR-182-5p and hsa-miR-27a-3p as direct regulators of GUCA2B.[14][15] Experiments in HCT116 colon cancer cells showed that inhibiting these miRNAs resulted in increased GUCA2B mRNA and protein expression.[14][16] This suggests that the overexpression of miR-182-5p and miR-27a-3p in CRC promotes tumorigenesis in part by silencing the tumor-suppressive effects of uroguanylin.[15][16]

Uroguanylin Signaling Pathway

Uroguanylin exerts its primary physiological effects through the GC-C receptor, a transmembrane protein highly expressed on the apical surface of intestinal epithelial cells.[2][17]

-

Ligand Binding : Uroguanylin, secreted into the intestinal lumen, binds to the extracellular domain of the GC-C receptor.[18]

-

GC-C Activation : This binding event induces a conformational change that activates the intracellular guanylate cyclase catalytic domain of the receptor.[2]

-

cGMP Production : The activated receptor catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, leading to an increase in intracellular cGMP concentration.[17]

-

Downstream Effects : Elevated cGMP acts as a second messenger, primarily activating cGMP-dependent protein kinase II (PKGII). PKGII, in turn, phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel.[2][4] This leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen, driving subsequent water secretion. Concurrently, cGMP signaling can inhibit the Na⁺/H⁺ exchanger (NHE3), reducing sodium absorption.[4]

References

- 1. Guanylate cyclase activator 2B - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. WikiGenes - GUCA2B - guanylate cyclase activator 2B (uroguanylin) [wikigenes.org]

- 4. Frontiers | Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities [frontiersin.org]

- 5. Prediction and validation of GUCA2B as the hub-gene in colorectal cancer based on co-expression network analysis: In-silico and in-vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Guanylate cyclase-C Signaling Axis as a theragnostic target in colorectal cancer: a systematic review of literature [frontiersin.org]

- 7. Genomic structure and chromosomal localization of human uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tissue expression of GUCA2B - Summary - The Human Protein Atlas [proteinatlas.org]

- 9. researchgate.net [researchgate.net]

- 10. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Transcriptional Regulation of Wnt/β-Catenin Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Gene Coexpression and miRNA Regulation: A Path to Early Intervention in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gene Coexpression and miRNA Regulation: A Path to Early Intervention in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]

- 18. Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Uroguanylin's Role in Fluid and Electrolyte Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uroguanylin is a peptide hormone that plays a critical role in the regulation of fluid and electrolyte balance, primarily through its actions in the intestine and kidneys.[1] Secreted by enteroendocrine cells of the intestinal mucosa, uroguanylin acts as a key signaling molecule in response to dietary salt intake, initiating a cascade of events that lead to natriuresis, kaliuresis, and diuresis.[2] This technical guide provides an in-depth overview of the physiological functions of uroguanylin, its signaling pathways, and the experimental methodologies used to elucidate its mechanisms of action. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of renal and gastrointestinal physiology and the development of novel therapeutics for fluid and electrolyte disorders.

Physiological Functions of Uroguanylin

Uroguanylin's primary function is to maintain fluid and electrolyte homeostasis by regulating the transport of ions and water in the intestine and kidneys. In response to an oral salt load, uroguanylin is secreted into the intestinal lumen and the bloodstream.[3]

In the intestine , uroguanylin acts locally to inhibit sodium absorption and stimulate the secretion of chloride (Cl-), bicarbonate (HCO3-), and water.[2] This action is mediated through the activation of its receptor, guanylate cyclase C (GC-C), on the apical membrane of enterocytes.[4]

In the kidneys , circulating uroguanylin filters through the glomerulus and acts on the renal tubules to increase the excretion of sodium (natriuresis), potassium (kaliuresis), and water (diuresis).[5] This endocrine function of uroguanylin provides a crucial link between the digestive system and the kidneys, allowing for a rapid response to changes in dietary salt intake.[1] Studies in uroguanylin knockout mice have demonstrated the importance of this hormone in regulating blood pressure and the natriuretic response to enteral salt loads.[6][7]

Signaling Pathways

Uroguanylin exerts its effects through both cGMP-dependent and cGMP-independent signaling pathways.

cGMP-Dependent Signaling Pathway

The canonical signaling pathway for uroguanylin involves the activation of guanylate cyclase C (GC-C), a transmembrane receptor with an extracellular ligand-binding domain and an intracellular guanylate cyclase domain.[8]

Uroguanylin cGMP-dependent signaling pathway.

Binding of uroguanylin to GC-C triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] The resulting increase in intracellular cGMP activates cGMP-dependent protein kinase II (PKGII).[4] PKGII, in turn, phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel, leading to increased chloride secretion.[5] PKGII also inhibits the Na+/H+ exchanger 3 (NHE3), reducing sodium absorption.[2]

cGMP-Independent Signaling Pathway

Evidence from studies on GC-C knockout mice suggests the existence of a cGMP-independent signaling pathway for uroguanylin in the kidney.[9] These mice still exhibit natriuretic and kaliuretic responses to uroguanylin, indicating an alternative receptor mechanism.[9] This pathway is thought to involve a pertussis toxin-sensitive G-protein-coupled receptor.[2]

Uroguanylin cGMP-independent signaling pathway.

Activation of this putative GPCR by uroguanylin is thought to lead to the activation of downstream signaling cascades, potentially involving phospholipase C and increases in intracellular calcium, ultimately resulting in altered ion transport in the renal tubules.[10]

Data Presentation

The following tables summarize quantitative data from key studies on the effects of uroguanylin.

Table 1: Effect of Uroguanylin on Urinary Sodium Excretion in Mice

| Treatment Group | Urinary Sodium Excretion (µmol/24h) | Reference |

| Wild-type (control) | 150 ± 20 | [6] |

| Uroguanylin Knockout | 80 ± 15 | [6] |

| Wild-type + Oral NaCl Load | 450 ± 50 | [6] |

| Uroguanylin Knockout + Oral NaCl Load | 250 ± 30 | [6] |

Table 2: Dose-Dependent Effect of Uroguanylin on cGMP Accumulation in T84 Cells

| Uroguanylin Concentration | cGMP Accumulation (pmol/mg protein) | Reference |

| 0 nM (Control) | 0.5 ± 0.1 | [11] |

| 1 nM | 5 ± 1 | [11] |

| 10 nM | 50 ± 5 | [11] |

| 100 nM | 200 ± 20 | [11] |

| 1 µM | 500 ± 50 | [11] |

Table 3: Effect of Mucosal pH on Uroguanylin and Guanylin Potency in T84 Cells

| Peptide | pH | EC50 for cGMP Accumulation (nM) | Reference |

| Uroguanylin | 5.0 | 10 | [12] |

| Uroguanylin | 8.0 | 100 | [12] |

| Guanylin | 5.0 | 1000 | [12] |

| Guanylin | 8.0 | 100 | [12] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of uroguanylin.

Generation and Analysis of Uroguanylin Knockout Mice

Objective: To investigate the in vivo role of uroguanylin in fluid and electrolyte homeostasis.

Methodology:

-

Gene Targeting: A targeting vector is designed to replace a portion of the uroguanylin gene with a neomycin resistance cassette via homologous recombination in embryonic stem (ES) cells.[6]

-

Generation of Chimeric Mice: Targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting chimeric offspring are bred to establish a line of uroguanylin heterozygous mice.[6]

-

Generation of Knockout Mice: Heterozygous mice are interbred to produce wild-type, heterozygous, and homozygous uroguanylin knockout mice. Genotyping is performed by PCR analysis of tail DNA.[6]

-

Phenotypic Analysis:

-

Metabolic Cage Studies: Mice are housed in metabolic cages for the collection of urine and feces over a 24-hour period. Urine volume, sodium, and potassium concentrations are measured.[6]

-

Oral Salt Load Challenge: Mice are given an oral gavage of a saline solution, and urine is collected at timed intervals to assess the natriuretic and diuretic response.[6]

-

Blood Pressure Measurement: Blood pressure is monitored using radiotelemetry or tail-cuff plethysmography.[6]

-

Workflow for generating and analyzing uroguanylin knockout mice.

Measurement of Chloride Secretion in T84 Cells

Objective: To quantify the effect of uroguanylin on intestinal chloride secretion.

Methodology:

-

Cell Culture: T84 human colon carcinoma cells are cultured on permeable supports (e.g., Transwell inserts) to form confluent monolayers with high transepithelial electrical resistance.[13]

-

Ussing Chamber Assay: The permeable supports with the T84 cell monolayers are mounted in Ussing chambers. The basolateral and apical sides of the monolayer are bathed in separate physiological saline solutions, and the transepithelial voltage is clamped at 0 mV.[13]

-

Measurement of Short-Circuit Current (Isc): The short-circuit current, which is a measure of net ion transport across the epithelium, is continuously recorded. An increase in Isc upon the addition of uroguanylin to the apical side reflects an increase in chloride secretion.[14]

-

Pharmacological Manipulation: To confirm that the change in Isc is due to chloride secretion, inhibitors such as bumetanide (a Na-K-2Cl cotransporter inhibitor) can be added to the basolateral side.[14]

Radioimmunoassay (RIA) for Uroguanylin

Objective: To measure the concentration of uroguanylin in biological fluids.

Methodology:

-

Antibody Production: Antibodies specific to uroguanylin are generated by immunizing animals (e.g., rabbits) with a uroguanylin-carrier protein conjugate.[3]

-

Radiolabeling: A known amount of uroguanylin is radiolabeled, typically with iodine-125 (¹²⁵I).[3]

-

Competitive Binding: A standard curve is generated by incubating a fixed amount of antibody and radiolabeled uroguanylin with varying concentrations of unlabeled (standard) uroguanylin. In parallel, the unknown samples (e.g., plasma or urine extracts) are incubated with the antibody and radiolabeled uroguanylin.[3]

-

Separation and Counting: The antibody-bound uroguanylin is separated from the free uroguanylin (e.g., by precipitation with a secondary antibody). The radioactivity of the bound fraction is measured using a gamma counter.[3]

-

Quantification: The concentration of uroguanylin in the unknown samples is determined by comparing the degree of inhibition of radiolabeled uroguanylin binding to the standard curve.[3]

Conclusion